molecular formula C7H14N2O B13907639 (1R,3R)-3-Aminocyclohexanecarboxamide

(1R,3R)-3-Aminocyclohexanecarboxamide

Cat. No.: B13907639
M. Wt: 142.20 g/mol
InChI Key: FNMALDXUUZQFPN-PHDIDXHHSA-N
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Description

(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by its unique stereochemistry, which plays a crucial role in its reactivity and interactions with other molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide typically involves the reduction of corresponding nitro compounds or the amination of cyclohexanecarboxylic acid derivatives. One common method includes the catalytic hydrogenation of 3-nitro-cyclohexanecarboxylic acid amide under mild conditions using palladium on carbon as a catalyst . Another approach involves the use of primary amines and nitro compounds with various methylating agents such as methanol, formaldehyde, and dimethyl carbonate .

Industrial Production Methods

Industrial production of (1R,3R)-3-Amino-cyclohexanecarboxylic acid amide often employs continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions typically yield amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the cyclohexane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide . Reaction conditions vary depending on the desired product, but typically involve controlled temperatures and pH levels.

Major Products

Major products formed from these reactions include cyclohexanone derivatives, primary and secondary amines, and substituted cyclohexane compounds .

Scientific Research Applications

(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide has a wide range of applications in scientific research:

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    (1S,3S)-3-Amino-cyclohexanecarboxylic acid amide: A stereoisomer with different reactivity and biological activity.

    Cyclohexanecarboxylic acid derivatives: Compounds with similar structures but varying functional groups.

Uniqueness

(1R,3R)-3-Amino-cyclohexanecarboxylic acid amide is unique due to its specific stereochemistry, which imparts distinct reactivity and interactions compared to its stereoisomers and other similar compounds .

Properties

Molecular Formula

C7H14N2O

Molecular Weight

142.20 g/mol

IUPAC Name

(1R,3R)-3-aminocyclohexane-1-carboxamide

InChI

InChI=1S/C7H14N2O/c8-6-3-1-2-5(4-6)7(9)10/h5-6H,1-4,8H2,(H2,9,10)/t5-,6-/m1/s1

InChI Key

FNMALDXUUZQFPN-PHDIDXHHSA-N

Isomeric SMILES

C1C[C@H](C[C@@H](C1)N)C(=O)N

Canonical SMILES

C1CC(CC(C1)N)C(=O)N

Origin of Product

United States

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